molecular formula C9H13O4- B14067747 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate CAS No. 52851-21-5

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate

Cat. No.: B14067747
CAS No.: 52851-21-5
M. Wt: 185.20 g/mol
InChI Key: OHAPEVKFVDOBEK-UHFFFAOYSA-M
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Description

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate, also known as ethyl 2-oxocyclopentanecarboxylate, is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclopentane ring substituted with an ethoxycarbonyl group and a carboxylate group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor . Another method includes the cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of cyclopentanone-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cobalt (II) Schiff’s base complex as a catalyst.

    Substitution: Benzyl bromide in a microreactor setup.

Major Products Formed

Scientific Research Applications

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate involves its participation in catalytic reactions. For example, in oxidation reactions, the compound acts as a substrate for cobalt (II) Schiff’s base complex, leading to the formation of oxidized products . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the cobalt complex.

Properties

CAS No.

52851-21-5

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

IUPAC Name

2-ethoxycarbonylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O4/c1-2-13-9(12)7-5-3-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1

InChI Key

OHAPEVKFVDOBEK-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1CCCC1C(=O)[O-]

Origin of Product

United States

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